1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride is a bicyclic organic compound featuring a 1,4-benzodioxin ring fused to a cyclopentylamine group. This compound is cataloged by suppliers like CymitQuimica but is currently listed as discontinued . Its molecular formula is C₁₃H₁₈ClNO₂ (inferred from cyclopentane substitution in ’s cyclopropane analogue), with a hydrochloride salt enhancing solubility. Applications in medicinal chemistry are suggested by structural parallels to bioactive benzodioxin derivatives (e.g., antihepatotoxic agents in ), though specific pharmacological data for this compound remain undocumented in the provided evidence.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-13(5-1-2-6-13)10-3-4-11-12(9-10)16-8-7-15-11;/h3-4,9H,1-2,5-8,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUSMOQFFEJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Pharmacological Studies
Research has indicated that derivatives of 1-(2,3-dihydro-1,4-benzodioxin) compounds exhibit significant biological activities. These include:
- Monoamine Oxidase Inhibition : Compounds related to this structure have been studied for their ability to inhibit monoamine oxidases (MAO), which are important in the treatment of neurological disorders such as Parkinson's disease. For instance, rasagiline mesylate (a related compound) is known for its MAO-B inhibitory activity, which helps in managing symptoms of Parkinson's disease by increasing dopamine levels in the brain .
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues with modified biological activities. For example:
- Enantiomerically Pure Compounds : Research has focused on synthesizing enantiomerically pure derivatives through controlled reactions that minimize the formation of undesired isomers. This is crucial for developing drugs with specific therapeutic effects and reduced side effects .
Structure-Activity Relationship (SAR) Studies
The unique structure of 1-(2,3-dihydro-1,4-benzodioxin) allows for extensive SAR studies. Researchers analyze how modifications to the benzodioxin ring or cyclopentane structure affect biological activity and receptor binding affinities. This approach aids in identifying lead compounds for further development .
Case Study 1: Monoamine Oxidase Inhibition
A study demonstrated that certain derivatives of 1-(2,3-dihydro-1,4-benzodioxin) showed promising MAO-B inhibition. The kinetic and crystallographic analysis revealed specific binding interactions with the enzyme, providing insights into the design of more effective inhibitors .
Case Study 2: Synthesis and Purification Techniques
A novel one-pot synthesis method was developed for producing high-purity derivatives of this compound. This method significantly reduces the number of purification steps required and enhances yield efficiency, making it a valuable technique in pharmaceutical synthesis .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Chemical Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- CAS Number : 1052550-95-4
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine; hydrochloride
Biological Activity Overview
The compound exhibits several biological activities that can be categorized as follows:
1. Anticonvulsant Activity
Research indicates that derivatives of this compound demonstrate anticonvulsant effects in animal models. For instance, studies have shown that related compounds possess significant activity against seizures in mice and rabbits, suggesting a potential therapeutic role in epilepsy management .
2. Antimicrobial Properties
The compound has been noted for its bactericidal activity. Specifically, it acts as a prodrug that is hydrolyzed to benzoic acid in the body, which contributes to its antimicrobial effects .
3. Neuropharmacological Effects
The compound acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) and inhibits voltage-gated sodium channels. These actions suggest potential applications in treating neurological disorders by modulating excitatory neurotransmission .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticonvulsant | Modulation of neurotransmitter release | |
| Antimicrobial | Hydrolysis to benzoic acid | |
| NMDAR Antagonism | Inhibition of excitatory neurotransmission |
Case Study: Anticonvulsant Effects
In a controlled study involving mice, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. The mechanism appears to involve modulation of GABAergic transmission, enhancing inhibitory signaling within the central nervous system .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit competitive inhibition against various enzymes, indicating potential antidiabetic properties. For example, compounds derived from similar structural motifs have shown promising results against α-glucosidase with low IC50 values, suggesting that further exploration could yield valuable therapeutic agents for diabetes management .
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride?
Methodological Answer: Synthesis typically involves cyclopentane ring functionalization followed by coupling with a 1,4-benzodioxin derivative. Key steps include:
- Reductive amination : Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like ketones to secondary amines .
- Nucleophilic substitution : Halide intermediates react with amines under basic conditions (e.g., K₂CO₃ in DMF).
- Acidification : Final hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous ether.
Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT | Ketone → Alcohol |
| Amination | NH₃/MeOH, 60°C | Cyclopentane amine formation |
| Coupling | Pd(PPh₃)₄, Dioxane, 100°C | Suzuki-Miyaura cross-coupling |
| Salt formation | HCl (g), Et₂O | Hydrochloride precipitation |
Validate purity via NMR and HPLC (>98%) before proceeding to biological assays .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structural integrity (e.g., cyclopentane protons at δ 1.5–2.5 ppm, benzodioxin aromatic protons at δ 6.5–7.2 ppm).
- HPLC-MS : Assess purity and molecular ion peak ([M+H]⁺ expected m/z ~278.7).
- Elemental Analysis : Verify stoichiometry of hydrochloride salt (e.g., C: 54.8%, H: 5.9%, N: 4.5%, Cl: 12.1%) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before segregating as halogenated waste .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
- Impurity interference : Employ preparative HPLC to isolate isomers or byproducts.
- Computational validation : Compare experimental spectra with DFT-calculated shifts (e.g., using Gaussian or ORCA) .
Q. What strategies optimize enantiomeric purity for chiral applications?
Methodological Answer:
- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane:IPA gradients.
- Asymmetric synthesis : Employ Evans’ oxazolidinones or enzymatic resolution (lipases in organic solvents) .
- Circular Dichroism (CD) : Validate enantiopurity by matching Cotton effects with reference standards.
Q. How to design mechanistic studies for its reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
- DFT modeling : Map transition states (e.g., using Gaussian) to identify rate-determining steps.
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to elucidate electronic effects .
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
- Dose-response recalibration : Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency.
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
